molecular formula C9H13ClO B12643207 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- CAS No. 72175-27-0

2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl-

Cat. No.: B12643207
CAS No.: 72175-27-0
M. Wt: 172.65 g/mol
InChI Key: LZSCSLQORLJIIM-QMMMGPOBSA-N
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Description

2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- is an organic compound that belongs to the family of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone functional group and chlorine substituents at the 2 or 4 positions, along with three methyl groups at the 3 and 5 positions. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- can be achieved through several methods. One common approach involves the chlorination of 2-Cyclohexen-1-one, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and alkylating agents like methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of cyclohexene, followed by chlorination and methylation steps. Catalysts such as vanadium or molybdenum oxides are used to facilitate the oxidation process, while chlorination and methylation are carried out using appropriate reagents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: A simpler analog without chlorine and additional methyl groups.

    4,4-Dimethyl-2-cyclohexen-1-one: Similar structure with two methyl groups at the 4 position.

    2,4,4-Trimethyl-2-cyclohexenone: Another analog with three methyl groups but different substitution pattern.

Uniqueness

2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine and multiple methyl groups enhances its electrophilic nature and potential for diverse chemical transformations.

Properties

CAS No.

72175-27-0

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

(6R)-6-chloro-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H13ClO/c1-6-4-7(11)8(10)9(2,3)5-6/h4,8H,5H2,1-3H3/t8-/m0/s1

InChI Key

LZSCSLQORLJIIM-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H](C(C1)(C)C)Cl

Canonical SMILES

CC1=CC(=O)C(C(C1)(C)C)Cl

Origin of Product

United States

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